2-Phenylcyclohexanol

概要

説明

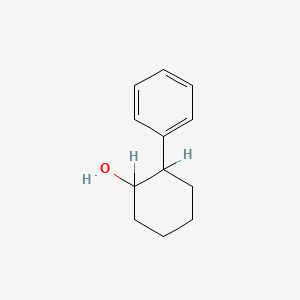

2-Phenylcyclohexanol is an organic compound with the molecular formula C₁₂H₁₆O. It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring that is substituted with a phenyl group. This compound is known for its applications in organic synthesis and as a chiral auxiliary in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 2-Phenylcyclohexanol can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by hydrolysis. Another method includes the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene to produce the diol, which is then selectively reduced to this compound .

Industrial Production Methods: Industrial production often employs the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate. This method involves the use of Pseudomonas fluorescens lipase to hydrolyze the ester bond of one enantiomer, followed by separation and further hydrolysis to obtain the desired product .

化学反応の分析

Types of Reactions: 2-Phenylcyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-phenylcyclohexanone.

Reduction: It can be reduced to 2-phenylcyclohexane.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 2-Phenylcyclohexanone.

Reduction: 2-Phenylcyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the reagent used

科学的研究の応用

Chiral Auxiliary in Asymmetric Synthesis

2-Phenylcyclohexanol has gained prominence as a chiral auxiliary due to its ability to facilitate the synthesis of enantiomerically pure compounds. It was first introduced by Whitesell as a practical alternative to other chiral auxiliaries that were less efficient or more costly to synthesize. The compound is particularly effective in asymmetric transformations, which are crucial for producing pharmaceuticals and other biologically active molecules.

Key Applications:

- Asymmetric Ring Opening Reactions: The compound is utilized in the enantioselective ring opening of epoxides. For example, it has been used with phenyllithium to yield (1S,2R)-phenylcyclohexanol with enantiomeric excesses ranging from 9% to 67% .

- Synthesis of Chiral Ligands: It serves as a precursor for synthesizing various chiral ligands used in catalysis .

Synthesis of Pharmaceutical Intermediates

The compound has been instrumental in synthesizing key intermediates for pharmaceuticals. A notable case study involves the development of a potent phosphodiesterase 4 (PDE4) inhibitor by GlaxoSmithKline, where trans-2-phenylcyclohexanol was employed as a chiral auxiliary. This synthesis achieved high yields and enantiomeric purity (>97% ee), demonstrating the compound's effectiveness in drug development .

Table 1: Summary of Pharmaceutical Applications

| Application | Description | Yield/ee |

|---|---|---|

| PDE4 Inhibitor Synthesis | Used as a chiral auxiliary to synthesize a potent inhibitor | >97% ee |

| Chiral Ligand Formation | Precursor for various chiral ligands | Varies |

Catalytic Reactions and Transformations

This compound is also involved in several catalytic reactions that are essential for organic synthesis. Its applications extend to:

- [4+2] Cycloaddition Reactions: The compound has been successfully applied in these reactions, which are vital for constructing complex cyclic structures .

- Pauson-Khand Reactions: This reaction type benefits from the use of this compound as it helps achieve higher selectivity and yields .

- Enolate-Imine Cycloadditions: These reactions utilize the compound to form new C-C bonds efficiently.

Limitations and Future Directions

Despite its utility, the application of this compound on a preparative scale is limited due to challenges associated with its synthesis and cost-effectiveness. Research is ongoing to develop more efficient synthetic routes that could enhance its availability and reduce costs .

作用機序

The mechanism of action of 2-Phenylcyclohexanol involves its interaction with various molecular targets, primarily through its hydroxyl group. It can form hydrogen bonds and participate in nucleophilic substitution reactions. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products .

類似化合物との比較

trans-2-Phenyl-1-cyclohexanol: Another enantiomer of 2-Phenylcyclohexanol, used similarly in chiral synthesis.

2-Phenylcyclohexanone: The oxidized form of this compound.

2-Phenylcyclohexane: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to act as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

生物活性

2-Phenylcyclohexanol, a compound with the molecular formula CHO, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activities, including its use as a chiral auxiliary, antimicrobial effects, and repellent properties.

Chemical Structure and Properties

This compound exists in two enantiomeric forms, which exhibit different biological activities. The compound is characterized by a cyclohexane ring substituted with a phenyl group and a hydroxyl group. Its structure allows it to act as a versatile building block in medicinal chemistry and organic synthesis.

1. Chiral Auxiliary

This compound is primarily recognized for its role as a chiral auxiliary in asymmetric synthesis. Its enantiomers can influence the stereochemistry of reactions, making it valuable for producing chiral compounds in pharmaceuticals. Research has demonstrated that the (1S,2R)-enantiomer is particularly effective in this capacity.

2. Antimicrobial Effects

Studies have indicated that this compound possesses notable antimicrobial properties. For instance, research has shown that certain derivatives of this compound exhibit activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.

3. Insect Repellent Activity

The compound has been identified as having insect repellent properties, particularly against Aedes aegypti mosquitoes. Research conducted in 2013 highlighted its effectiveness as a repellent, drawing parallels with other known repellents . The minimum effective dosage (MED) for this compound has been established through quantitative structure-activity relationship (QSAR) studies, allowing for the prediction of its efficacy in repelling insects .

Case Study 1: Antimicrobial Activity

A study published in ResearchGate explored the antimicrobial effects of various derivatives of this compound. The findings indicated that specific modifications to the hydroxyl group enhanced antibacterial activity against Gram-positive bacteria. The study concluded that these derivatives could serve as potential candidates for developing new antimicrobial agents.

Case Study 2: Insect Repellency Evaluation

In a study evaluating the repellent activity of several compounds, this compound was tested alongside other structurally similar compounds. Results showed that it had a significant repellent effect with an MED observed at 0.156 µmol/cm². This positions it as a promising candidate for further development in pest control applications .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBYZBZXNWTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041446 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Chem Service MSDS] | |

| Record name | 2-Phenylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1444-64-0, 16201-63-1 | |

| Record name | 2-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-2-PHENYL-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenylcyclohexanol?

A1: this compound has the molecular formula C12H16O and a molecular weight of 176.26 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. [, , , ]

Q3: this compound exists as stereoisomers. What are they, and how are they distinguished?

A3: this compound exists as both cis and trans isomers, each having two enantiomers (R,S and S,R). These isomers differ in the relative spatial arrangement of the phenyl and hydroxyl groups on the cyclohexane ring. [, , , , ]

Q4: Why is the stereochemistry of this compound important in its applications?

A4: The distinct stereochemistry of this compound isomers influences their reactivity and interactions in chemical reactions, making them valuable as chiral auxiliaries and ligands in asymmetric synthesis. [, , , , , ]

Q5: How can this compound be synthesized enantioselectively?

A5: Researchers have achieved enantioselective synthesis of this compound using various methods, including:

- Lipase-catalyzed kinetic resolution: This enzymatic approach selectively esterifies one enantiomer of the racemic alcohol, allowing for separation of the desired enantiomer. [, ]

- Sharpless Asymmetric Dihydroxylation: This method utilizes osmium tetroxide and a chiral ligand to dihydroxylate 1-phenylcyclohexene enantioselectively, followed by selective reduction to yield the desired enantiomer of this compound. [, ]

Q6: How does the stereochemistry of this compound impact its reactivity in reactions like the Diels-Alder reaction?

A6: When employed as a chiral auxiliary in the Diels-Alder reaction, the stereochemistry of this compound influences the facial selectivity of the diene, leading to the preferential formation of one diastereomer over the other. []

Q7: Can you describe the mechanism of the lipase-catalyzed kinetic resolution of this compound?

A7: Lipases selectively bind to and acylate one enantiomer of the racemic this compound, forming a chiral ester. This kinetic resolution exploits the enzyme's preference for one enantiomer over the other, allowing separation of the unreacted enantiomerically enriched alcohol. [, ]

Q8: What are "ene reactions," and how has this compound been utilized in this context?

A8: Ene reactions involve the reaction of an alkene with an "enophile" (a multiple bond containing compound) to form a new σ-bond with migration of the ene double bond and a 1,5-hydrogen shift. N-sulfinylcarbamates derived from chiral alcohols like trans-2-Phenylcyclohexanol have been successfully employed in ene reactions, exhibiting high levels of asymmetric induction. [, ]

Q9: What makes this compound a valuable chiral auxiliary in asymmetric synthesis?

A9: this compound's rigid cyclohexane ring and the steric bulk of the phenyl group create a well-defined chiral environment. This steric influence directs the approach of reagents, leading to high diastereoselectivity in reactions involving its derivatives. [, , , ]

Q10: Are there any examples of natural product synthesis utilizing this compound as a chiral auxiliary?

A10: Research highlights the use of this compound in the synthesis of the C1-C6 fragment of fumonisin B, showcasing its applicability in complex natural product synthesis. []

Q11: How are the chiral auxiliaries removed after the desired stereochemical outcome is achieved?

A11: The removal methods depend on the specific derivative and the reaction conditions. For instance, esters of this compound can be cleaved using potassium superoxide in the presence of 18-crown-6 ether. []

Q12: What are the advantages of using this compound as a chiral auxiliary compared to other similar compounds?

A12: this compound is advantageous due to its ease of preparation, commercial availability, and ability to induce high levels of diastereoselectivity. Researchers have explored alternatives, such as trans-2-(1-methyl-1-phenylethyl)cyclohexanol (TCC), aiming to address limitations like material throughput in large-scale synthesis. []

Q13: Has the photochemistry of this compound derivatives been investigated?

A13: Yes, research explores the photochemistry of 4-cyanobenzoic acid esters of cis- and trans-2-Phenylcyclohexanol. These studies provide valuable insights into the photochemical behavior of these derivatives and their potential in photochemical reactions. []

Q14: Have computational methods been employed in research related to this compound?

A14: Absolutely. Molecular Mechanics (MM3) calculations, a computational chemistry tool, have been used to study the conformational preferences and stereochemistry of this compound derivatives. [, ]

Q15: What types of information can computational studies provide in this context?

A15: Computational studies can offer insights into the conformational analysis, transition state modeling, and prediction of reaction outcomes involving this compound and its derivatives, aiding in the design of more efficient and selective reactions. []

- Material compatibility and stability: Studies investigating the behavior of this compound and its derivatives in different solvents and reaction conditions. [, ]

- Analytical methods: Researchers commonly utilize techniques like HPLC (High-Performance Liquid Chromatography) with chiral stationary phases to determine the enantiomeric purity of this compound and its derivatives. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。